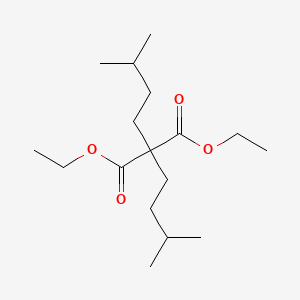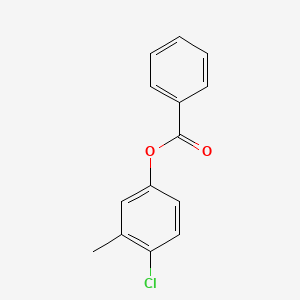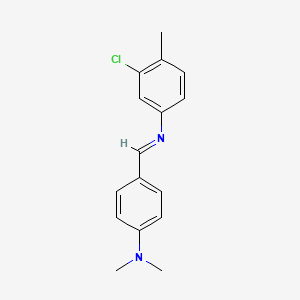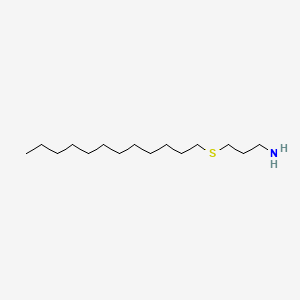![molecular formula C13H13Cl4N3O3S B11966653 Methyl 4-[({2,2,2-trichloro-1-[(chloroacetyl)amino]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11966653.png)
Methyl 4-[({2,2,2-trichloro-1-[(chloroacetyl)amino]ethyl}carbamothioyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(2,2,2-TRICHLORO-1-(2-CL-ACETYLAMINO)-ET)-THIOUREIDO)-BENZOIC ACID ME ESTER is a synthetic organic compound that belongs to the class of thiourea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2,2,2-TRICHLORO-1-(2-CL-ACETYLAMINO)-ET)-THIOUREIDO)-BENZOIC ACID ME ESTER typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:
Formation of the thiourea moiety: This step involves the reaction of an appropriate amine with thiophosgene or a similar reagent to form the thiourea intermediate.
Introduction of the trichloroethyl group: The thiourea intermediate is then reacted with a trichloroethylating agent under controlled conditions to introduce the trichloroethyl group.
Acetylation: The resulting compound is acetylated using acetyl chloride or acetic anhydride to form the acetylamino derivative.
Esterification: Finally, the benzoic acid moiety is esterified using methanol and a suitable catalyst to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
4-(3-(2,2,2-TRICHLORO-1-(2-CL-ACETYLAMINO)-ET)-THIOUREIDO)-BENZOIC ACID ME ESTER can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The trichloroethyl group can be reduced to form ethyl derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The acetylamino group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Ethyl derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a component in specialty chemicals.
作用機序
The mechanism of action of 4-(3-(2,2,2-TRICHLORO-1-(2-CL-ACETYLAMINO)-ET)-THIOUREIDO)-BENZOIC ACID ME ESTER would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trichloroethyl and thiourea moieties could play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Thiourea derivatives: Compounds with similar thiourea moieties.
Trichloroethyl compounds: Compounds containing the trichloroethyl group.
Acetylamino derivatives: Compounds with acetylamino functional groups.
Uniqueness
4-(3-(2,2,2-TRICHLORO-1-(2-CL-ACETYLAMINO)-ET)-THIOUREIDO)-BENZOIC ACID ME ESTER is unique due to the combination of its structural features, which may confer distinct chemical and biological properties. Its specific arrangement of functional groups could result in unique reactivity and interactions compared to other similar compounds.
特性
分子式 |
C13H13Cl4N3O3S |
|---|---|
分子量 |
433.1 g/mol |
IUPAC名 |
methyl 4-[[2,2,2-trichloro-1-[(2-chloroacetyl)amino]ethyl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C13H13Cl4N3O3S/c1-23-10(22)7-2-4-8(5-3-7)18-12(24)20-11(13(15,16)17)19-9(21)6-14/h2-5,11H,6H2,1H3,(H,19,21)(H2,18,20,24) |
InChIキー |
KAQQZBYPXPZHMX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B11966571.png)


![4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966594.png)
![5-(2-Methylphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11966599.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11966605.png)





![9-(4-ethylphenyl)-7-hydroxy-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11966652.png)
![2-[(3-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B11966657.png)
![2,2-dimethyl-N-(2,2,2-trichloro-1-{[2-(ethylsulfanyl)-6-methylpyrimidin-4-yl]oxy}ethyl)propanamide](/img/structure/B11966658.png)
